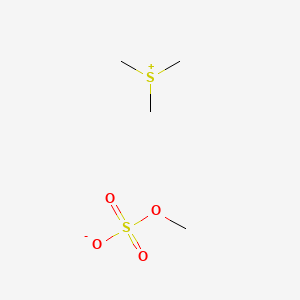

Trimethylsulfonium methyl sulfate

Beschreibung

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Synthesis and Biological Systems

Quaternary ammonium compounds (QACs), often called "quats," are a class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.orgsunrisechemical.com This permanent positive charge, independent of the pH of the solution, is a defining feature that distinguishes them from primary, secondary, or tertiary ammonium cations. sunrisechemical.com The structure is completed by a counter-anion, which can be a halide or an organic species. wikipedia.org

In chemical synthesis, QACs are widely used as phase-transfer catalysts, which facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). wikipedia.org Their amphiphilic nature, possessing both hydrophilic (the charged head) and hydrophobic (the organic tails) properties, allows them to transport anions from the aqueous phase into the organic phase where the reaction can occur. wikipedia.org They are also utilized as precursors for ionic liquids, which are valued in green chemistry for their low volatility and high thermal stability. chemimpex.com

In biological systems and related applications, QACs are best known for their potent antimicrobial and disinfectant properties. sunrisechemical.comwikipedia.org Compounds such as benzalkonium chloride are effective against a broad spectrum of bacteria, fungi, and enveloped viruses by disrupting their cell membranes or viral envelopes. sunrisechemical.com This has led to their extensive use in disinfectants, antiseptics, and various consumer products like fabric softeners and hair conditioners. wikipedia.orgsunrisechemical.com

Historical Context of Trimethylsulfonium (B1222738) Methyl Sulfate (B86663) Discovery and Initial Applications

The key reagents for this transformation are sulfur ylides, such as dimethylsulfonium methylide, which are generated in situ from stable sulfonium (B1226848) salts. adichemistry.comorganic-chemistry.org Trimethylsulfonium salts, including the iodide, bromide, and methyl sulfate variants, proved to be excellent and stable precursors for these reactive ylides. chemimpex.comscbt.com Early applications, therefore, centered on the use of trimethylsulfonium methyl sulfate as a reagent for the methylenation of aldehydes and ketones to efficiently produce epoxides (oxiranes). scbt.comresearchgate.net This provided a critical alternative to the existing Wittig reaction, which typically yields alkenes instead of epoxides. wikipedia.org The initial use of this compound was thus as a simple and effective epoxidizing agent, particularly under phase-transfer conditions which offer mild reaction environments. researchgate.net

Scope and Significance of this compound in Current Academic Research

In contemporary academic research, this compound continues to be a significant and versatile compound. Its primary role remains as a potent and efficient methylating agent in organic synthesis. chemimpex.com It is valued for its ability to transfer a methyl group to various nucleophiles, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

The compound is also a key reagent in epoxidation reactions, following the principles of the Corey-Chaykovsky reaction. scbt.com Researchers utilize it to convert aldehydes and ketones into their corresponding epoxides, which are highly valuable synthetic intermediates due to their reactivity and ability to be converted into a wide range of other functional groups. scbt.com

Beyond these classical applications, this compound is employed in more specialized areas of research. It is used in the preparation of ionic liquids and in biochemical studies investigating methylation processes, which are crucial for understanding enzyme activity and gene expression. chemimpex.com Its utility and straightforward application ensure its continued relevance in modern synthetic and medicinal chemistry research.

Interdisciplinary Relevance of this compound Research

The applications of this compound extend across several scientific disciplines, highlighting its interdisciplinary importance.

Organic and Pharmaceutical Chemistry: This is the most prominent area of application. The compound is a staple reagent for methylation and for the synthesis of epoxides, which are key building blocks in the total synthesis of natural products and the development of new drug candidates. chemimpex.com

Biochemical Research: In biochemistry, it serves as a tool to study biological methylation, a vital process in epigenetics and metabolic regulation. Understanding these pathways is fundamental to advancements in molecular biology and genetics. chemimpex.com

Materials Science: Research has explored its use in the production of ion-exchange resins, which are critical materials for water purification and chemical separation processes. chemimpex.com It is also utilized in the surface modification of materials to enhance properties like adhesion for coatings and adhesives. chemimpex.com

This broad utility underscores the compound's status as a versatile chemical tool, enabling advancements in fields ranging from fundamental organic synthesis to applied materials and energy science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2181-44-4 |

| Molecular Formula | C₄H₁₂O₄S₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Almost white powder/solid |

| Melting Point | 92-94 °C |

| InChI Key | ANXKZXRDXAZQJT-UHFFFAOYSA-M |

Source: chemimpex.comscbt.com

Table 2: Overview of Research Applications

| Field | Specific Application | Significance |

| Organic Synthesis | Methylating Agent | Introduction of methyl groups into organic molecules. chemimpex.com |

| Epoxidation Reagent | Synthesis of epoxides from aldehydes and ketones. scbt.com | |

| Biochemistry | Methylation Studies | Tool for investigating enzyme activity and gene expression. chemimpex.com |

| Materials Science | Ion-Exchange Resins | Component in the production of resins for purification. chemimpex.com |

| Surface Modification | Improves adhesion properties of coatings and adhesives. chemimpex.com | |

| Energy Technology | Electrolyte Solutions | Enhances conductivity in batteries and fuel cells. chemimpex.com |

Eigenschaften

IUPAC Name |

methyl sulfate;trimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXKZXRDXAZQJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)[O-].C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375389 | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-44-4 | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for Trimethylsulfonium (B1222738) Methyl Sulfate (B86663)

The preparation of trimethylsulfonium methyl sulfate can be achieved through several established chemical pathways. The most common and direct route involves the reaction of dimethyl sulfide (B99878) with dimethyl sulfate. However, alternative methods utilizing other precursors have also been developed.

The efficiency and yield of the synthesis from dimethyl sulfide and dimethyl sulfate are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the molar ratio of the reactants.

In one documented procedure, dimethyl sulfate is added dropwise to a mixture of dimethyl sulfide in tert-butanol (B103910) at room temperature. google.com The exothermic nature of the reaction causes the temperature to rise to approximately 65°C. google.com The mixture is then typically stirred for several hours to ensure the reaction goes to completion. google.com For instance, stirring for four hours has been reported to be effective before the resulting this compound is used in subsequent reactions. google.com

Alternative conditions involve heating the reactants. A mixture of dimethyl sulfide and dimethyl sulfate in acetonitrile (B52724) can be heated to reflux for 2.5 hours to produce the desired salt. tandfonline.com In industrial applications, the reaction can be conducted in an aqueous solution in the presence of a base like potassium hydroxide (B78521), with molar ratios of dimethyl sulfide to dimethyl sulfate typically ranging from 1:1 to 2:1. googleapis.com To maximize the formation of the reagent for subsequent steps, it is often generated in situ with an excess of 1.1 to 2.5 equivalents relative to the substrate it will react with. googleapis.com

Table 1: Comparative Reaction Conditions for this compound Synthesis

| Reactants | Solvent | Temperature | Time | Molar Ratio (DMS:DMSulfate) | Yield | Source |

|---|---|---|---|---|---|---|

| Dimethyl Sulfide, Dimethyl Sulfate | tert-Butanol | Initial room temp., rises to 65°C | 4 hours | ~1.13 : 1 | Used in-situ, 88.1% (final product) | google.com |

| Dimethyl Sulfide, Dimethyl Sulfate | Acetonitrile | Reflux | 2.5 hours | 1 : 1 | Not specified directly for the salt | tandfonline.com |

| Dimethyl Sulfide, Dimethyl Sulfate | Aqueous KOH | Not specified | Not specified | 1:1 to 2:1 | High (in-situ generation) | googleapis.com |

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates and facilitating handling.

Acetonitrile : This polar aprotic solvent is effective for the synthesis, particularly under reflux conditions. tandfonline.com It is used in reactions where the salt is prepared first and then subsequently used for reactions like epoxidations. google.com The use of acetonitrile with a strong base represents a common method for generating ylides from the sulfonium (B1226848) salt for further synthesis. google.com

tert-Butanol : This solvent is particularly advantageous in one-pot syntheses where the this compound is generated in situ and immediately consumed. google.com A key benefit of using tert-butanol is that it allows the reaction to proceed efficiently without the need to isolate the intermediate salt. google.com The process involves preparing the salt from dimethyl sulfide and dimethyl sulfate in tert-butanol and then adding this solution to a mixture of the target ketone and a base, also in tert-butanol. google.com This approach avoids the need for longer reaction times that are sometimes required when using solvents like acetonitrile. google.com

Beyond the direct combination of dimethyl sulfide and dimethyl sulfate, alternative routes to trimethylsulfonium salts have been explored.

A significant alternative involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with dimethyl sulfate. rsc.orgrsc.org The outcome of this reaction is highly temperature-dependent. At lower temperatures (20-90°C), the major product is the O-alkylated intermediate, methoxydimethylsulfonium methyl sulfate. rsc.orgrsc.org However, if the reaction is conducted at a higher temperature of 100°C, the major product becomes this compound. rsc.orgrsc.org

Another alternative method involves reacting DMSO with halogenated compounds. For example, trimethylsulfonium bromide can be prepared by carefully adding bromine to dimethyl sulfoxide at a controlled temperature of around 40°C. sciencemadness.org The reaction is highly exothermic and, after being left for several days at room temperature, yields a slurry from which the product can be isolated. sciencemadness.org Similarly, related sulfonium salts can be formed from the reaction of DMSO with other halogenated compounds like benzyl (B1604629) bromide or ethyl bromoacetate. sciencemadness.org

Synthesis from Dimethyl Sulfide and Dimethyl Sulfate

Mechanistic Investigations of this compound Formation

The mechanism of formation depends on the chosen reactants. The synthesis from dimethyl sulfide and dimethyl sulfate is a classic example of an S_N2 reaction. The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking one of the electron-deficient methyl groups of dimethyl sulfate. This single-step process involves a transition state where the new carbon-sulfur bond is forming as the oxygen-sulfur bond of the sulfate group is breaking, leading directly to the formation of the trimethylsulfonium cation and the methyl sulfate anion.

The mechanism for the formation from DMSO and dimethyl sulfate is more complex. rsc.org It is proposed to proceed through the following steps:

O-Alkylation : The initial step is the O-methylation of dimethyl sulfoxide by dimethyl sulfate, forming methoxydimethylsulfonium methyl sulfate. This is the kinetically controlled product favored at lower temperatures. rsc.org

Intermediate Reaction/Decomposition : At elevated temperatures (e.g., 100°C), this intermediate, methoxydimethylsulfonium methyl sulfate, becomes a key precursor. rsc.org

Nucleophilic Attack by Dimethyl Sulfide : The final step involves the nucleophilic attack of a dimethyl sulfide molecule on the sulfonium salt intermediate. This reaction displaces DMSO and forms the thermodynamically more stable this compound. rsc.org An analysis of the reaction by ¹H NMR shows that when the intermediate salt is treated with dimethyl sulfide in acetonitrile, this compound is formed along with the expected amount of DMSO. rsc.org

This multi-step pathway explains why higher temperatures are necessary to drive the reaction toward the formation of this compound when starting from dimethyl sulfoxide. rsc.orgrsc.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound [(CH₃)₃S]⁺[CH₃SO₄]⁻ has traditionally involved reagents and conditions that are now considered to be of environmental concern. In response, research has shifted towards developing more sustainable and "green" synthetic routes that align with the principles of green chemistry. These approaches focus on the use of less hazardous materials, improved atom economy, waste reduction, and the potential utilization of renewable resources.

A significant concern in the traditional synthesis of trimethylsulfonium salts is the use of dimethyl sulfate. google.com Dimethyl sulfate is recognized as a potent carcinogen, and its handling and disposal present significant safety and environmental challenges. google.com Furthermore, conventional methods can result in the formation of organic by-products, such as alkali metal methyl sulfates, which contaminate effluent streams. google.com

Greener alternatives aim to mitigate these issues. One notable advancement involves the synthesis of trimethylsulfonium acid sulfate by reacting dimethyl sulfide with sulfuric acid and methanol. google.com This method circumvents the direct use of carcinogenic dimethyl sulfate. google.com The process can utilize an excess of dimethyl sulfide, which also functions as a solvent, and employs sulfuric acid, a less hazardous methylating precursor compared to dimethyl sulfate under these conditions. google.comenovatia.com

Another strategy focuses on improving the efficiency and reducing the waste of existing processes. A method has been developed for the efficient conversion of trimethylsulfonium methylsulfate (B1228091) into valuable intermediates like dimethylsulfonium methanide (B1207047). rsc.org This process involves reacting dimethyl sulfate and dimethyl sulfide in the presence of an acid. The key innovation is the conversion of the methyl sulfate anion into methyl hydrogen sulfate, which then reacts with excess dimethyl sulfide. rsc.org This pathway ensures that both methyl groups from the initial dimethyl sulfate are incorporated into the desired trimethylsulfonium salt, improving atom economy. rsc.org The process is mediated by low-boiling dimethyl sulfide, which can be recycled, and produces potassium sulfate (K₂SO₄) as a by-product, which is more easily managed and disposed of than potassium methyl sulfate. rsc.org

Looking towards the future, the integration of renewable feedstocks presents a promising frontier. While specific research on using bio-based materials for this compound synthesis is emerging, the fundamental components are accessible from renewable sources. Methanol, a key raw material, can be produced from biomass, which could significantly improve the lifecycle environmental impact of the synthesis. google.comrsc.org The use of such renewable building blocks is a cornerstone of creating truly sustainable chemical processes. rsc.org

The following table summarizes and compares key aspects of traditional versus greener synthetic approaches for trimethylsulfonium salts.

Interactive Data Table: Comparison of Synthetic Routes for Trimethylsulfonium Salts

| Feature | Traditional Method | Greener Approach 1 | Greener Approach 2 |

| Primary Methylating Agent | Dimethyl sulfate google.com | Methanol / Sulfuric Acid google.com | Dimethyl sulfate rsc.org |

| Key Innovation | Direct reaction of dimethyl sulfide and dimethyl sulfate google.com | Avoids use of carcinogenic dimethyl sulfate as a direct reagent google.com | Efficient conversion and recycling of reagents rsc.org |

| Solvent | Organic solvents (e.g., acetonitrile) google.com | Excess dimethyl sulfide (acts as solvent) google.com | Acid-mediated in dimethyl sulfide rsc.org |

| By-products | Alkali metal methyl sulfates google.com | Water | Potassium sulfate (more easily disposed) rsc.org |

| Atom Economy | Less efficient; one methyl group potentially lost as methyl sulfate anion google.com | Potentially higher depending on pathway | Improved; both methyl groups of dimethyl sulfate are utilized rsc.org |

| Waste Profile | Environmentally undesirable organic sulfates in effluent google.com | Cleaner, with recyclable components | Reduced waste due to recycling and more benign by-product rsc.org |

Chemical Reactivity and Transformation Studies

Role as an Epoxidizing Agent

Trimethylsulfonium (B1222738) methyl sulfate (B86663) serves as a precursor to dimethylsulfonium methylide, a sulfur ylide that is a key reagent in the Johnson-Corey-Chaykovsky reaction. mdpi.comorganic-chemistry.orgpku.edu.cn In this capacity, it is widely utilized for the synthesis of epoxides from aldehydes and ketones. rsc.orgnrochemistry.comhw.ac.uk The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. organic-chemistry.orgvaia.com This is followed by an intramolecular ring-closing substitution, where the oxygen anion displaces the dimethyl sulfide (B99878) leaving group to form the three-membered epoxide ring. organic-chemistry.orgadichemistry.com

The primary application of trimethylsulfonium methyl sulfate in this context is the methylenation of aldehydes and ketones, which results in the formation of corresponding oxiranes (epoxides). nrochemistry.comacsgcipr.orgsigmaaldrich.comsigmaaldrich.com The sulfonium (B1226848) salt is first converted in situ to the reactive sulfur ylide, dimethylsulfonium methylide. adichemistry.com This ylide then acts as a methylene-transfer agent to the carbonyl group. organic-chemistry.org The reaction is notable for its efficiency in converting a C=O double bond into a three-membered epoxide ring. pku.edu.cnrsc.org

The generation of the active ylide from this compound and its subsequent reaction with carbonyl compounds are sensitive to the reaction conditions, including the type of base, catalytic system, and solvent employed. rsc.orgresearchgate.net

The formation of the reactive sulfur ylide from the trimethylsulfonium salt requires a strong base to deprotonate the carbon alpha to the positively charged sulfur atom. organic-chemistry.orgadichemistry.com Common and effective bases for this transformation include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). rsc.orgresearchgate.net For instance, the treatment of this compound with potassium hydroxide, followed by the addition of an aldehyde or ketone, leads to the formation of the corresponding epoxide. rsc.org The reaction can be carried out using concentrated aqueous solutions of the base, such as 50% NaOH, often in a two-phase system. researchgate.nettandfonline.com

This compound has demonstrated high reactivity as an epoxidizing agent under phase-transfer catalytic (PTC) conditions. tandfonline.com This method is advantageous as it facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the carbonyl substrate). researchgate.net Interestingly, the epoxidation using this compound can proceed efficiently under these conditions without the addition of an external phase-transfer catalyst. tandfonline.com The methylsulfate (B1228091) anion is thought to play a role in this process. tandfonline.com The use of PTC is considered a green chemistry approach as it can enhance reaction rates, improve yields, and sometimes allow for the use of water as a solvent. researchgate.net

The choice of solvent significantly influences the efficiency and outcome of the Corey-Chaykovsky reaction. researchgate.net Solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), and acetonitrile (B52724) (CH₃CN) are commonly used. mdpi.comrsc.orgresearchgate.net Studies have shown that both the yield and the diastereoselectivity of the epoxidation can be solvent-dependent. mdpi.com For example, in certain stereoselective epoxidation reactions, acetonitrile was found to provide the best yields (up to 89%) and high diastereoselectivity, whereas solvents like toluene, CH₂Cl₂, and THF resulted in lower yields and random stereoisomeric mixtures. mdpi.com In other cases, reactions performed in ethereal solvents like THF or diethyl ether (Et₂O) have been reported to produce β-hydroxy methylthioether byproducts alongside the expected epoxide. researchgate.net

The methylenation reaction using this compound is applicable to a broad range of aldehydes and ketones. nrochemistry.comacsgcipr.orgtandfonline.com Generally, aldehydes are more reactive than ketones and often react readily at room temperature to provide epoxides in excellent yields. tandfonline.com Ketones can also be effectively converted to their corresponding epoxides, although they may require heating to achieve a reasonable reaction rate. tandfonline.com

A key aspect of selectivity arises with α,β-unsaturated carbonyl compounds. Dimethylsulfonium methylide, the ylide generated from trimethylsulfonium salts, typically exhibits high selectivity for 1,2-addition to the carbonyl group, leading to the formation of vinyl epoxides. adichemistry.com This is in contrast to the related Corey's ylide (dimethylsulfoxonium methylide), which often favors 1,4-conjugate addition to form cyclopropanes. pku.edu.cnadichemistry.com The preference for 1,2-addition by the sulfonium ylide is attributed to a kinetically controlled, irreversible attack at the carbonyl carbon. adichemistry.com

The following table summarizes the epoxidation of various carbonyl compounds using this compound under phase-transfer conditions.

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Benzaldehyde (B42025) | Styrene oxide | 94 | CH₂Cl₂, 50% NaOH, Room Temp. |

| Cinnamaldehyde | 1-Phenyl-1,2-epoxy-3-butene | 90 | CH₂Cl₂, 50% NaOH, Room Temp. |

| Furfural | 2-Furyloxirane | 92 | CH₂Cl₂, 50% NaOH, Room Temp. |

| Cyclohexanone | 1-Oxaspiro[2.5]octane | 70 | CH₂Cl₂, 50% NaOH, 50°C |

| Acetophenone | 2-Methyl-2-phenyloxirane | 75 | CH₂Cl₂, 50% NaOH, 50°C |

Table 1. Examples of Epoxidation of Aldehydes and Ketones. Data sourced from Mosset and Gree (1985). tandfonline.com

Methylenation of Aldehydes and Ketones

Stereochemical Aspects of Epoxidation Reactions

The stereochemical outcome of epoxidation reactions is a critical aspect of organic synthesis, influencing the three-dimensional structure of the resulting molecule. In the context of the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyls to epoxides, the stereochemistry of the starting material can dictate the stereochemistry of the product. adichemistry.comkhanacademy.org For instance, the reaction of sulfur ylides with alkenes to form cyclopropanes often exhibits diastereoselectivity, where both (E)- and (Z)-olefins can yield the trans-cyclopropane product due to faster bond rotation than ring closure. adichemistry.com However, when bond rotation is restricted, the stereochemistry of the olefin is retained. adichemistry.com

In the epoxidation of allylic alcohols, the conformational flexibility of the molecule can influence the stereochemical outcome. For example, in the epoxidation of caryophyllene (B1175711) allylic alcohols, the formation of trans-epoxides through syn-epoxidation is a result of the nine-membered ring's flexibility, which positions the alcohol group in proximity to either the α- or β-face of the double bond. nih.gov While the provided search results discuss the stereochemistry of epoxidation in a general sense and with other reagents, specific, detailed research findings on the stereochemical aspects of epoxidation reactions using the ylide derived from this compound were not found in the immediate search results. Further investigation into specific reaction examples would be necessary to provide a more detailed analysis.

Comparison with Other Epoxidizing Reagents

The choice of an epoxidizing reagent is crucial for the efficiency and selectivity of a reaction. This compound presents several advantages and differences when compared to other commonly used reagents.

Advantages of this compound

This compound is considered a simple and efficient epoxidizing agent. researchgate.net Its use in the methylenation of aldehydes and ketones to form epoxides is well-documented. scbt.comoakwoodchemical.com One of the key advantages is the ability to carry out reactions under mild homogeneous and heterogeneous phase-transfer conditions. researchgate.net This approach can lead to higher purity of the epoxide products compared to the more severe conditions often required for the traditional Corey-Chaykovsky reaction. researchgate.net Furthermore, a process has been developed for the efficient conversion of this compound to the active ylide, dimethylsulfonium methanide (B1207047), which allows for both methyl groups of the starting dimethyl sulfate to be utilized, making the process more atom-economical. hw.ac.ukrsc.org The by-product of this process, potassium sulfate, is also more easily disposed of than potassium methyl sulfate. rsc.org

Comparative Studies with Trimethylsulfoxonium (B8643921) Ylides

A significant comparison in the realm of sulfur ylides is between those derived from sulfonium salts and sulfoxonium salts. mdpi.commdpi.com The ylide generated from a trimethylsulfonium salt is generally more nucleophilic and reactive than its trimethylsulfoxonium counterpart. semanticscholar.orgumich.edu This difference in reactivity can be attributed to the lower stability of the sulfonium ylide. mdpi.commdpi.com

Corey and Chaykovsky's seminal work highlighted a key difference in their reactivity with α,β-unsaturated carbonyl compounds. mdpi.com Unstabilized sulfonium ylides, like the one derived from trimethylsulfonium salts, tend to favor the 1,2-addition to the carbonyl group, leading to the formation of epoxides. mdpi.comorganic-chemistry.org In contrast, the more stabilized sulfoxonium ylides often favor 1,4-addition (Michael addition) to the double bond, resulting in cyclopropanes. mdpi.comorganic-chemistry.orgwikipedia.org This difference in chemoselectivity is a critical consideration for synthetic chemists. While both can be used for epoxidation, the choice between them can dramatically affect the reaction outcome, and one cannot always be recommended over the other without considering the specific substrate. semanticscholar.orgumich.edu In some cases, reactions that are unsuccessful with a trimethylsulfoxonium-derived ylide proceed smoothly with a trimethylsulfonium-derived ylide. semanticscholar.orgumich.edu

Comparative Reactivity with Trimethylsulfonium Iodide and Bromide

The counter-ion in the sulfonium salt can also influence the reaction. While the provided search results extensively discuss the use of trimethylsulfonium iodide and chloride in epoxidation reactions, a direct, detailed comparative study on the reactivity of this compound versus trimethylsulfonium iodide and bromide was not explicitly found. adichemistry.comsemanticscholar.orgorganic-chemistry.orgorganic-chemistry.org The ylide is typically generated in situ from the corresponding sulfonium salt by deprotonation with a strong base. adichemistry.comorganic-chemistry.org The choice of the halide or methyl sulfate anion may affect the solubility of the salt in the reaction solvent and the nature of the byproducts, but the fundamental reactivity of the resulting dimethylsulfonium methylide is expected to be similar.

Applications as a Methylating Agent

Beyond its role in forming sulfur ylides for epoxidation, this compound is also a potent methylating agent. oakwoodchemical.comchemimpex.com

Methyl Transfer Reactions to Organic Molecules

This compound is utilized to introduce methyl groups into various organic molecules, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The transfer of a methyl group typically occurs via an SN2 mechanism, where a nucleophile attacks one of the methyl groups of the trimethylsulfonium cation. researchgate.net This process is valuable for the methylation of a wide range of substrates. While the search results highlight its general application as a methylating agent, specific examples with detailed research findings and data tables for methyl transfer reactions to various organic molecules using this compound were not explicitly provided in the initial search. For comparison, a study on trimethylsulfoxonium iodide demonstrated its use as a green methylating agent for the site-selective methylation of carbohydrates in the presence of an iron catalyst. rsc.org

Data Tables

Table 1: Epoxidation of Aryl Aldehydes with Trimethylsulfonium Chloride semanticscholar.org

| Starting Material | Reaction Product | Yield (%) |

| 2-benzo[b]thiophene carbaldehyde | 2-oxiranyl-benzo[b]thiophene | 88 |

| 4-benzo[b]thiophene carbaldehyde | 4-oxiranyl-benzo[b]thiophene | 77 |

| 7-benzo[b]thiophene carbaldehyde | 7-oxiranyl-benzo[b]thiophene | 60 |

| 5-benzo[b]furan carbaldehyde | 5-oxiranyl-benzo[b]furan | 67 |

| 6-benzo[b]furan carbaldehyde | 6-oxiranyl-benzo[b]furan | 61 |

| 7-benzo[b]furan carbaldehyde | 7-oxiranyl-benzo[b]furan | 88 |

This table is based on data from reactions using trimethylsulfonium chloride, a related sulfonium salt, as a direct comparison for this compound was not available in the search results.

Participation in Nucleophilic Substitution Reactions

This compound and related sulfonium salts are effective electrophiles in nucleophilic substitution reactions. The positively charged sulfur atom polarizes the S-C bonds, rendering the methyl groups susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon of the methyl group, and dimethyl sulfide acts as the leaving group.

Studies have shown that trimethylsulfonium salts can methylate various nucleophiles, including amines and thiols. For instance, the reaction of trimethylsulfonium ion with amines such as ammonia (B1221849) and pyridine (B92270) has been studied, demonstrating the transfer of a methyl group to the nitrogen atom. nih.gov The efficiency and kinetics of these reactions can be significantly influenced by the solvent, with polar solvents affecting the activation free energy. nih.gov

The methylation of thiols to form methyl thioethers is another important application. Pyrolytic reaction of compounds containing thiol groups with trimethylsulfonium hydroxide results in the corresponding methyl sulfides. nih.gov This S-methylation is valuable for the structural analysis of lipids and other thiol-containing compounds by gas chromatography. nih.gov While this study uses the hydroxide salt, the principle of methylation at the sulfur nucleophile is directly applicable to other trimethylsulfonium salts.

The reaction of 2-halopyridinium ketene (B1206846) hemiaminals with thiols as nucleophiles demonstrates the high reactivity of sulfur nucleophiles in substitution reactions. chemrxiv.org This highlights the general principle of thiols acting as effective nucleophiles towards electrophilic carbon centers, a role they would also play in reactions with this compound.

Table 2: Examples of Nucleophilic Substitution with Sulfonium Salts

| Nucleophile | Substrate | Product | Yield | Reference |

| Amine (Pyridine) | Trimethylsulfonium ion | Methylpyridinium ion | - | nih.gov |

| Thiol (Dodecane thiol) | Trimethylsulfonium hydroxide | Dodecyl methyl sulfide | - | nih.gov |

| Thiol (Thiocholesterol) | Trimethylsulfonium hydroxide | 3-Methylthiocholest-5-ene | - | nih.gov |

Other Significant Chemical Transformations Catalyzed or Mediated by this compound

One of the most significant applications of this compound is its role as a precursor in the Corey-Chaykovsky reaction. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and enones, respectively. wikipedia.orgorganic-chemistry.org

In this context, this compound is used to generate dimethylsulfonium methanide, a sulfur ylide. This is typically achieved by reacting the sulfonium salt with a strong base, such as sodium hydride or sodium amide. researchgate.net The in situ generated ylide then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. The resulting intermediate undergoes an intramolecular nucleophilic substitution, with dimethyl sulfide as the leaving group, to form the three-membered epoxide ring. wikipedia.orgorganic-chemistry.org

A key advantage of using this compound is that it can be efficiently converted into the necessary ylide. rsc.org For example, a process has been developed where dimethyl sulfate and dimethyl sulfide react in the presence of an acid. The anion of this compound is converted to methyl hydrogen sulfate, which in turn reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate. This method allows for the efficient use of both methyl groups from dimethyl sulfate. rsc.org

The Corey-Chaykovsky reaction using trimethylsulfonium salts has been employed in the total synthesis of complex natural products. wikipedia.org For instance, in the epoxidation of benzaldehyde using a sulfur ylide generated from a trimethylsulfonium salt, 2-phenyloxirane can be obtained in high yield. researchgate.net

Table 3: Application in the Corey-Chaykovsky Reaction

| Reactant | Reagent System | Product | Typical Yield |

| Benzaldehyde | Trimethylsulfonium iodide / Base | 2-Phenyloxirane | >90% researchgate.net |

| Ketones | Trimethylsulfonium iodide / Base | Corresponding Epoxides | 20-35% researchgate.net |

While the primary documented transformation mediated by this compound is the generation of sulfur ylides for epoxidation, its nature as a methylating agent and a source of the trimethylsulfonium cation suggests potential for its use in other catalytic or mediated processes, though these are less commonly reported.

Advanced Spectroscopic and Computational Characterization

Elucidation of Reaction Mechanisms via Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are crucial for monitoring chemical reactions and characterizing the structure of reactants, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in studying reactions involving trimethylsulfonium (B1222738) methyl sulfate (B86663).

Detailed research findings have demonstrated the utility of ¹H NMR spectroscopy in qualitatively monitoring the reaction between dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfate. rsc.org These studies show that at temperatures around 100 °C, the primary product is trimethylsulfonium methyl sulfate. rsc.org Furthermore, ¹H NMR data has been effectively used to create reaction kinetic profiles by analyzing time-dependent peak integrals, which allows for the quantification of species like monomethyl sulfate and dimethyl sulfate over time. enovatia.com

Beyond proton NMR, ³³S NMR offers direct insight into the electronic environment of the sulfur atom. However, due to experimental challenges, computational methods are often paired with experimental data for accurate interpretation. mdpi.com Theoretical calculations of ³³S NMR chemical shifts for the trimethylsulfonium ion have been performed using methods such as scaled Density Functional Theory (DFT) and the Effective Møller-Plesset (EMPI) approach. researchgate.net The experimental value for the trimethylsulfonium iodide was found to be in good agreement with the calculated values, validating the computational models. researchgate.net

| Cation | Counterion | Experimental ³³S Shift (ppm) | Calculated ³³S Shift (ppm) | Source |

| Trimethylsulfonium | Iodide | +48 | Agreement within std. dev. of 35 ppm | researchgate.net |

Table 1: Comparison of experimental and calculated ³³S NMR chemical shifts for the trimethylsulfonium ion. The calculated values were found to be in good agreement with the experimental data.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for examining the behavior of molecules, predicting their properties, and understanding reaction mechanisms where experimental observation is challenging.

Quantum chemical calculations are a cornerstone of modern computational chemistry, enabling the study of molecular structures and energies. ruhr-uni-bochum.de Density Functional Theory (DFT), particularly with the B3LYP functional, has been successfully used to describe the energy changes along the reaction coordinate for reactions involving the trimethylsulfonium ion. nih.govnih.gov For instance, in the reaction of trimethylsulfonium with amines, DFT at the B3LYP/6-31+G* level was employed to map the potential energy surface in the gas phase. nih.gov

For higher accuracy, especially in calculating specific properties like NMR chemical shieldings, more sophisticated methods are used. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD) provide more precise results than standard DFT approaches. researchgate.netruhr-uni-bochum.de Calculations of ³³S NMR chemical shifts for the trimethylsulfonium cation have utilized both DFT and MP2 contributions to achieve results that align well with experimental findings. researchgate.net

The solvent environment can dramatically influence a reaction's pathway and energetics. Computational methods are essential for untangling these complex interactions. The effect of different solvents on the methyl transfer reaction from the trimethylsulfonium ion to amines has been studied in detail. nih.gov

These theoretical studies combine quantum mechanics with solvation models. The self-consistent isodensity polarizable continuum model (SCI-PCM) was used to simulate the effects of bulk solvents like cyclohexane (B81311) and dimethyl sulfoxide (DMSO). nih.gov For a more explicit representation of solvent molecules, Monte Carlo free energy perturbation methods were used to study the reaction in water. nih.gov The results showed that the activation free energy for the methyl transfer increases with the polarity of the solvent. nih.gov In the reaction with ammonia (B1221849), increasing solvent polarity also increased the exothermicity, while the opposite was true for the reaction with pyridine (B92270). nih.gov

| Solvent | Effect on Activation Free Energy | Impact on Reaction Profile | Source |

| Gas Phase | Baseline | Convoluted path with several reaction complexes | nih.gov |

| Cyclohexane | Similar to gas phase, with different relative energies | Persists species found in gas phase | nih.gov |

| DMSO | Increased | Greatly simplified energy profile, disappearance of several species | nih.gov |

| Water | Increased by ~2-3 kcal/mol compared to DMSO | Follows the same trend as DMSO | nih.gov |

Table 2: Summary of solvent effects on the reaction of trimethylsulfonium ion with amines, as determined by computational studies.

Computational models are pivotal in predicting the reactivity and selectivity of chemical compounds. By calculating the energy profiles of reaction pathways, chemists can forecast the likely outcomes of a reaction under various conditions. For the trimethylsulfonium ion, theoretical studies have successfully predicted how reactivity changes based on the solvent. nih.gov

The pathway of a chemical reaction is often more complex than a simple transition from reactant to product, involving various short-lived intermediates. Computational chemistry allows for the identification and characterization of these transient species.

Applications in Specialized Organic Synthesis

Synthesis of Complex Organic Molecules

The primary role of trimethylsulfonium (B1222738) methyl sulfate (B86663) in the synthesis of complex organic structures is as a source of a dimethylsulfonium methanide (B1207047) (a sulfur ylide) intermediate. This ylide is highly effective for the methylenation of aldehydes and ketones, leading to the formation of epoxides. chemicalbull.comoakwoodchemical.com This transformation is a cornerstone of its utility in building intricate molecular frameworks.

In the pharmaceutical and agrochemical industries, the precise construction of molecules is critical. Trimethylsulfonium methyl sulfate serves as a key reagent for introducing methyl groups and, more significantly, for forming epoxide rings, which are common reactive intermediates in the synthesis of active ingredients. chemimpex.comchemicalbull.com

The formation of epoxides from carbonyl compounds is a crucial step. For example, the reaction of this compound with aldehydes and ketones in the presence of a base efficiently yields the corresponding epoxides. rsc.org This method is valued for its high yields and applicability to a wide range of substrates, including precursors for complex pharmaceutical compounds. chemimpex.com

A notable application in the agrochemical sector is its connection to the herbicide N-phosphonomethylglycine (glyphosate). This effective herbicide is often formulated and supplied as its trimethylsulfonium salt, known as trimesium. wikipedia.orggoogle.com

Table 1: Examples of this compound in Pharmaceutical & Agrochemical Synthesis

| Target Molecule/Precursor Type | Role of this compound | Intermediate Formed | Industry |

| Benzaldehyde (B42025) | Epoxidizing Agent | Styrene oxide | Pharmaceutical Precursor |

| 1-(2,4-dichlorophenyl)pentan-1-one | Epoxidizing Agent | 2-(2,4-dichlorophenyl)-2-butyloxirane | Agrochemical/Pharmaceutical Precursor |

| N-phosphonomethylglycine | Forms a stable salt for formulation | N/A (Final Product Formulation) | Agrochemical |

This table illustrates the role of the reagent in creating key building blocks and final products in the pharmaceutical and agrochemical fields.

The synthesis of natural products often involves complex, multi-step pathways where efficiency and selectivity are paramount. This compound has been successfully employed in the total synthesis of natural products. A key example is its use in the synthesis of furanether B. researchgate.net In this process, the reagent was used to treat a precursor molecule in a two-phase system, generating an epoxide. This epoxide intermediate then underwent a spontaneous rearrangement and subsequent aromatization to yield the desired natural product. researchgate.net This application highlights the reagent's ability to create strained ring systems that can be further manipulated to build complex molecular architectures.

Role in the Production of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as environmentally benign solvents and catalysts in "green chemistry". chemimpex.com Trimethylsulfonium salts are themselves a class of ionic liquids. For instance, mixing trimethylsulfonium bromide with aluminum(III) chloride or aluminum(III) bromide creates an ionic liquid that is molten below room temperature. wikipedia.org

While direct conversion is one route, this compound's precursor, dimethyl sulfate, is widely used to synthesize some of the most common ionic liquids, such as 1,3-dialkylimidazolium salts. rsc.org The reaction involves the quaternization of an N-alkylimidazole with dimethyl sulfate to produce salts like 1,3-dimethylimidazolium (B1194174) methyl sulfate, a well-characterized ionic liquid. rsc.orgresearchgate.net The properties of this compound make it a valuable compound in the development and production of these advanced materials. chemimpex.com

Precursor in the Synthesis of Quaternary Ammonium (B1175870) Derivatives

As a quaternary ammonium compound itself, this compound is fundamentally linked to this class of molecules. chemimpex.com Its primary role as a precursor is through its powerful methylating ability. It can be used to quaternize other substrates, such as amines, to form different quaternary ammonium salts. For example, its precursor, dimethyl sulfate, is a standard reagent for reacting with tertiary amines like 1-acryloyl-4-methyl piperazine (B1678402) to produce novel quaternary ammonium monomers for polymerization. google.com The trimethylsulfonium cation can also undergo anion exchange to produce other trimethylsulfonium salts with different properties.

Catalyst in Specific Chemical Reactions

While primarily used as a stoichiometric reagent for methylation or epoxidation, trimethylsulfonium salts can participate in catalytic cycles. In one documented process for producing trimethylsulfoxonium (B8643921) salts, a trimethylsulfonium salt is oxidized using ruthenium tetroxide. google.com In this system, the ruthenium tetroxide is consumed and regenerated in situ by a co-oxidant like sodium hypochlorite. This allows the ruthenium to be used in catalytic amounts, with the trimethylsulfonium salt being the substrate that is converted in the cycle. google.com

Integration into Multi-step Synthesis Pathways

Modern organic synthesis increasingly focuses on streamlining processes by combining multiple reaction steps into a single, continuous operation, often using flow chemistry. umontreal.ca The efficiency and reliability of reagents are critical for the success of these integrated pathways. This compound is well-suited for such applications due to its role in cleanly generating reactive intermediates that can be immediately used in a subsequent step.

The synthesis of the natural product furanether B is a clear example of this integration, where an epoxide is formed and then rearranged in the same pot to give the final product. researchgate.net This "telescoping" of reactions avoids the need for isolating and purifying the intermediate, saving time and resources. This principle is central to the design of complex, automated synthesis pathways for pharmaceuticals like olanzapine, rufinamide, and various natural products, where the generation of an epoxide or another reactive intermediate is just one part of a longer, uninterrupted sequence. nih.gov

Table 2: Simplified Multi-step Pathway Example

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Epoxidation of Carbonyl Precursor | This compound, NaOH | Epoxide Intermediate |

| 2 | Rearrangement/Aromatization | Acid (e.g., HCl) | Complex Aromatized Product (e.g., Furanether B) |

This table outlines a representative two-step sequence where the product of the first reaction, facilitated by this compound, is directly used in the second step without isolation.

Biological and Biomedical Research Investigations

Metabolic Pathways and Biological Relevance

The trimethylsulfonium (B1222738) cation is recognized for its role as an osmolyte, a class of small organic molecules that organisms accumulate to maintain cell structure and function under varying environmental and osmotic stress conditions. solubilityofthings.comnih.gov Osmolytes help in the adaptation of certain microorganisms to extreme habitats. solubilityofthings.com These compounds are crucial as they can be tolerated at high concentrations within cells without significantly disrupting cellular processes. nih.gov While the effects of many osmolytes on protein stability have been extensively studied, their influence on RNA is less documented. nih.gov Research has shown that osmolytes can either stabilize or destabilize the tertiary structure of RNA. nih.gov The ability of the trimethylsulfonium cation to act as an osmolyte is attributed to its chemical properties, including its high solubility in water and hydrophilic nature, which allows it to interact favorably with water molecules. solubilityofthings.com

In biological systems, particularly in humans, trimethylsulfonium (TMS) is produced from the enzymatic methylation of dimethyl sulfide (B99878). researchgate.net The enzyme responsible for this conversion is thioether S-methyltransferase. researchgate.net Dimethyl sulfide itself can be generated from the successive methylation of hydrogen sulfide (H₂S). researchgate.net Therefore, it is hypothesized that TMS can serve as a biomarker reflecting the methylation of hydrogen sulfide. researchgate.net The production of TMS is closely linked to the metabolism of hydrogen sulfide, a gasotransmitter that plays significant roles in various physiological processes. researchgate.netbohrium.com The enzyme that produces TMS, thioether S-methyltransferase, exhibits a different tissue expression profile compared to rhodanese, the enzyme that oxidizes H₂S to thiosulfate (B1220275). researchgate.net Thioether S-methyltransferase has very low activity in the colonic mucosa relative to other tissues. researchgate.net

Recent scientific investigations have highlighted the potential of trimethylsulfonium as a promising new biomarker. researchgate.netbohrium.comjahc.it

Trimethylsulfonium (TMS) has emerged as a potential biomarker for the endogenous production of hydrogen sulfide (H₂S), the third gaseous signaling molecule alongside nitric oxide and carbon monoxide. researchgate.netbohrium.com H₂S is involved in crucial physiological functions, including those in the central nervous system and cardiovascular system. researchgate.net The currently used biomarker for H₂S, thiosulfate, has limitations, particularly in detecting low levels of endogenously produced H₂S. researchgate.netjahc.it Urinary thiosulfate has not been successful as a clinical biomarker for endogenous H₂S. researchgate.net

In contrast, TMS, a methylation product of H₂S, is a natural component of human urine and its levels may reflect the body's H₂S pools. researchgate.net Studies have shown that in conditions with known overproduction of H₂S, such as Down syndrome where the CBS gene is overexpressed, urinary levels of TMS are more sensitive to endogenous H₂S levels than thiosulfate. scite.ai This suggests that TMS could be a more reliable and sensitive biomarker for tracking the in-vivo production of this important signaling molecule. scite.ai

| Biomarker | Source | Advantages | Limitations |

|---|---|---|---|

| Thiosulfate | Oxidation product of H₂S | Indicator of acute H₂S poisoning. researchgate.net | Limited utility for monitoring low levels of endogenous H₂S. researchgate.netjahc.it Unsuccessful as a clinical biomarker for endogenous H₂S. researchgate.net |

| Trimethylsulfonium (TMS) | Methylation product of H₂S | Promising new biomarker for endogenous H₂S. researchgate.netbohrium.comjahc.it More sensitive than thiosulfate in conditions of H₂S overproduction. scite.ai Natural constituent of human urine. researchgate.net | Metabolism can be influenced by genetic factors (e.g., INMT gene). scite.ai |

The detection and quantification of trimethylsulfonium in biological matrices like urine are crucial for its validation as a biomarker. researchgate.net Analytical methods have been developed for this purpose, often employing advanced techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov These methods are designed to be sensitive and specific, capable of measuring the low concentrations of TMS typically found in urine, which are in the nanomolar range. researchgate.net

A typical workflow for the analysis of compounds like TMS in urine involves sample preparation, followed by chromatographic separation and mass spectrometric detection. frontiersin.org Sample preparation may include solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the complex urine matrix. nih.govfrontiersin.org Chromatographic techniques, such as liquid chromatography, separate TMS from other components in the sample before it enters the mass spectrometer. nih.gov The mass spectrometer then identifies and quantifies TMS based on its specific mass-to-charge ratio. researchgate.net

| Technique | Description | Application in TMS Detection |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. nih.govnih.gov | Used to separate TMS from other urinary components before detection. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | An analytical technique that combines two or more mass analyzers to increase their ability to analyze chemical samples. nih.govnih.gov | Provides high selectivity and sensitivity for the quantification of TMS in the nanomolar range. researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties. nih.govfrontiersin.org | Used to clean up and concentrate TMS from urine samples, improving the accuracy of the analysis. nih.gov |

Potential as a Biomarker

Interactions with Biological Molecules and Systems

The trimethylsulfonium cation is known to interact with various biological molecules and systems. As a quaternary ammonium (B1175870) compound, its positive charge and hydrophilic nature govern its interactions. solubilityofthings.com It is found as a natural metabolite in some organisms, such as the sea hare Aplysia brasiliana, where it is thought to potentially inhibit cholinergic responses. nih.gov

The interaction of trimethylsulfonium with biological systems is also evident from its role in metabolic pathways. Its production is catalyzed by the enzyme thioether S-methyltransferase, indicating a direct interaction with this enzyme. researchgate.net Furthermore, its connection to hydrogen sulfide metabolism suggests a broader interaction with the network of enzymes and molecules involved in the production and signaling of H₂S. researchgate.netbohrium.com The study of such interactions is often carried out using techniques like surface plasmon resonance (SPR), which allows for the real-time analysis of biomolecular interactions, including those between small molecules and proteins. researchgate.net

Interaction with Biological Membranes

The interface between chemical compounds and biological membranes is a critical area of study, as membranes are the primary barrier that molecules must cross to exert a biological effect. nih.gov The interaction of trimethylsulfonium derivatives with these lipid bilayers is of particular interest.

Research into ionic liquids (ILs), which are salts with low melting points and can feature sulfonium (B1226848) cations, has provided insights into how these charged molecules interact with lipid membranes. mdpi.comnih.gov Studies on various lipid bilayer systems, from simple one-lipid models to more complex multi-lipid and cell-extracted membranes, have been conducted using a range of biophysical techniques. nih.gov These investigations have shown that the interaction is often energetically favorable and can lead to changes in the membrane's physical properties. nih.gov

These interactions can manifest as a fluidization of the membrane lipids, the creation of pores, or even the extraction of lipid components from the bilayer. nih.govfrontiersin.org Such disruptions can alter the membrane's structural integrity and functionality, which has implications for the compound's biological activity. nih.gov

Table 1: Techniques Used to Study Ionic Liquid-Lipid Bilayer Interactions

| Technique | Information Gained |

| Atomic Force Microscopy | Visualization of membrane structure and changes upon interaction. |

| Neutron and X-ray Scattering | Details on membrane thickness, lipid packing, and structural changes. |

| Dynamic Light Scattering | Information on the size and aggregation of lipid vesicles. |

| Differential Scanning Calorimetry | Measurement of changes in membrane phase transition temperatures. |

| Surface Quartz Microbalance | Quantification of the binding and interaction kinetics. |

| Nuclear Magnetic Resonance | Insights into the location and orientation of molecules within the bilayer. |

| Confocal Fluorescence Microscopy | Visualization of the distribution of fluorescently-labeled molecules. |

| Molecular Dynamics Simulations | Atomistic-level understanding of interaction mechanisms. |

| This table is based on information from a review on ionic liquids and lipid bilayers. nih.gov |

Implications in Drug Delivery Systems

The ability of certain chemical compounds to modulate membrane properties has led to their investigation in drug delivery systems. nih.gov Trimethylsulfonium derivatives and related ionic liquids are being explored for their potential to enhance the delivery of therapeutic agents. mdpi.comnih.gov

A primary challenge in pharmacology is the poor water solubility of many drug candidates, which can limit their bioavailability. nih.gov Ionic liquids, including those with sulfonium cations, have shown promise as solvents to increase the solubility of sparingly soluble drugs. mdpi.comnih.gov Their unique solvation properties can enhance the concentration of a drug that can be formulated in a delivery system. nih.gov

Furthermore, the interactions of these cationic compounds with biological membranes can be harnessed to improve drug permeation across cellular barriers. frontiersin.org By transiently disrupting the lipid bilayer, these compounds can act as permeation enhancers, facilitating the passage of drug molecules to their target sites. frontiersin.orgpharmaexcipients.com This is particularly relevant for transdermal drug delivery, where the stratum corneum presents a formidable barrier. frontiersin.org

Cationic surfactants can form micelles, which are nanoscale structures capable of encapsulating drug molecules. researchgate.netnih.gov These micellar systems can protect the drug from degradation and transport it to the site of action. nih.gov The development of active pharmaceutical ingredient-ionic liquids (API-ILs), where the drug itself is part of the ionic liquid structure, is another innovative approach being investigated to improve drug delivery and avoid issues like polymorphism. mdpi.comnih.gov

Table 2: Applications of Ionic Liquids in Drug Delivery

| Application | Description |

| Solvents for Poorly Soluble Drugs | Enhancing the solubility and loading of hydrophobic drug molecules in formulations. nih.gov |

| Permeation Enhancers | Increasing the permeability of biological membranes to facilitate drug absorption. frontiersin.org |

| Formation of Nanoparticles and Micelles | Creating nanocarriers to encapsulate and deliver drugs to specific sites. nih.gov |

| Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) | Designing liquid forms of drugs to improve solubility and bioavailability. mdpi.com |

| Stabilizers for Biomolecules | Potential to improve the stability of protein and peptide-based drugs. |

| This table is based on information from reviews on ionic liquids in drug delivery. mdpi.comnih.gov |

Chemico-Biological Interactions at a Molecular Level

Understanding the interactions between trimethylsulfonium compounds and biological macromolecules at the molecular level is key to elucidating their mechanisms of action. nih.gov These interactions can involve various forces, including electrostatic and van der Waals forces, hydrogen bonding, and interactions with the surrounding water molecules. nih.gov

A prominent example of a biologically active trimethylsulfonium derivative is S-methylmethionine (SMM), sometimes referred to as Vitamin U. wikipedia.orgfrontiersin.org SMM is a naturally occurring compound in plants and serves as a methyl donor in various biochemical pathways. wikipedia.orgfrontiersin.org It is synthesized from methionine and S-adenosylmethionine (SAM), another crucial sulfonium compound. wikipedia.org The sulfonium center in these molecules makes the attached methyl groups electrophilic and available for transfer to nucleophilic substrates like DNA, RNA, and proteins, a process catalyzed by methyltransferase enzymes. frontiersin.orgnih.gov

The trimethylsulfonium cation itself has been found in marine organisms and has been shown to potentially inhibit cholinergic responses. nih.gov The interactions of such charged molecules with proteins are complex and can be influenced by the solution's ionic strength. nih.gov High salt concentrations can affect protein-protein interactions and protein solubility, which is a principle utilized in protein crystallization. nih.gov The specific type of salt can have different effects, following patterns like the Hofmeister series, which describes the influence of ions on the properties of aqueous solutions and the macromolecules within them. nih.gov

These molecular interactions are fundamental to the biological roles of sulfonium compounds, from their function as cofactors in enzymatic reactions to their potential as modulators of protein function. nih.gov

Enzymatic Biotransformations Involving Trimethylsulfonium Derivatives

Biotransformation is the process by which living organisms modify chemical compounds, often through enzymatic reactions. nih.govnih.gov This process is central to metabolism and detoxification. nih.gov In the context of trimethylsulfonium derivatives, enzymatic reactions are crucial for both their synthesis and their role in cellular metabolism.

The most significant enzymatic reactions involving sulfonium compounds are those related to S-adenosylmethionine (SAM). SAM is a universal methyl group donor in all kingdoms of life and is involved in a vast number of methylation reactions catalyzed by methyltransferases. nih.govscispace.com The synthesis of S-methylmethionine (SMM) is a prime example of an enzymatic biotransformation involving a sulfonium derivative. The enzyme methionine S-methyltransferase catalyzes the transfer of a methyl group from SAM to methionine, forming SMM. wikipedia.orgwikipedia.org

Phase II metabolic reactions, such as methylation, are essential for the biotransformation of various endogenous and exogenous compounds. nih.gov Catechol-O-methyltransferase (COMT), for instance, is a key enzyme that uses SAM to methylate catechol-containing substrates, which is considered a detoxification step. nih.gov

Enzymes can also be the target of inhibition by various molecules, which is a cornerstone of pharmacology. omicsonline.orgyoutube.com While specific inhibitory actions of trimethylsulfonium methyl sulfate (B86663) are not extensively detailed, the general principles of enzyme inhibition involve molecules binding to an enzyme to reduce its activity. omicsonline.org This binding can be reversible or irreversible, and competitive or non-competitive. omicsonline.orgyoutube.com Given the structural similarities of some sulfonium compounds to natural enzyme substrates (like SAM), they could potentially act as competitive inhibitors for certain enzymes. youtube.com For example, sulfenimide derivatives have been investigated as inhibitors of carbonic anhydrase enzymes. nih.gov

Furthermore, enzymes involved in sulfur metabolism, such as sulfite (B76179) oxidizing enzymes, play a role in processing sulfur-containing compounds in the body. nih.gov These enzymes are critical for detoxifying sulfite and are part of the broader network of enzymatic pathways that could potentially interact with sulfonium derivatives. nih.gov

Environmental and Industrial Considerations in Research

Industrial Production and Handling

Handling of trimethylsulfonium (B1222738) methyl sulfate (B86663) in an industrial setting requires adherence to safety protocols due to its hazardous properties. It is classified as a skin and eye irritant and may cause respiratory irritation. sigmaaldrich.com Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection like a dust mask, is recommended. sigmaaldrich.comchemimpex.com

Table 1: Industrial Production and Handling of Trimethylsulfonium Methyl Sulfate

| Parameter | Description | Source(s) |

| Primary Reactants | Dimethyl sulfide (B99878), Dimethyl sulfate | google.comresearchgate.net |

| Typical Solvents | tert-Butanol (B103910), Acetonitrile (B52724) | google.com |

| Reaction Temperature | 0 - 60°C | google.com |

| Key Process Feature | Often used without isolation (in-situ) | google.com |

| Handling Precautions | Skin and eye irritant, potential respiratory irritant | sigmaaldrich.com |

| Recommended PPE | Gloves, Eyeshields, Dust mask | sigmaaldrich.comchemimpex.com |

Lifecycle Assessment and Sustainable Synthesis Research

While a comprehensive lifecycle assessment for this compound is not extensively detailed in the available research, there is growing interest in the sustainable aspects of its use and the synthesis of related sulfonium (B1226848) salts. One area of research is the use of this compound in the production of ionic liquids. rsc.org Ionic liquids are considered part of green chemistry due to their low volatility and high thermal stability, which can lead to more environmentally friendly processes. rsc.org

Research into "green" chemistry applications extends to related sulfonium compounds. For instance, trimethylsulfoxonium (B8643921) iodide has been investigated as a green and efficient methylating agent for carbohydrates, highlighting a trend towards developing less toxic and more environmentally benign reagents. google.com The development of synthesis methods for sulfonium salts that avoid harsh reagents and improve yield is an active area of research. nih.gov These efforts align with the principles of green chemistry by aiming to reduce waste and improve the efficiency of chemical processes.

Environmental Fate and Degradation Pathways

Specific studies on the environmental fate and degradation pathways of this compound are limited. However, insights can be drawn from research on related organosulfur compounds. For instance, sulfonylurea herbicides, which also contain sulfur, are known to degrade in soil through both chemical hydrolysis and microbial metabolism. wikipedia.org The rate of degradation of these related compounds is influenced by environmental factors such as soil pH, temperature, moisture, and microbial activity. wikipedia.org

It is plausible that this compound, being a salt, would readily dissociate in an aqueous environment. The trimethylsulfonium cation could then be subject to microbial degradation. The microbial breakdown of organic matter containing sulfur in the absence of oxygen is a known environmental process. rsc.org Given its reactivity, it is unlikely to persist in the environment in its original form for extended periods. However, without specific studies, its precise degradation products and half-life in various environmental compartments remain an area for further investigation.

Waste Minimization and By-product Utilization in Large-Scale Synthesis

In the context of large-scale synthesis, waste minimization and the efficient use of materials are critical economic and environmental considerations. Research has focused on developing processes that maximize the conversion of reactants and enable the recycling of by-products.

The ability to recycle dimethyl sulfide is a significant step towards a more sustainable and cost-effective industrial process involving this compound.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Applications

Trimethylsulfonium (B1222738) methyl sulfate (B86663) is well-established as a valuable methylating agent in organic synthesis, particularly for the conversion of aldehydes and ketones into epoxides. acs.orgtandfonline.comresearchgate.netoakwoodchemical.com Future research is anticipated to build upon this foundation, exploring more complex and novel synthetic transformations. One promising avenue is the development of highly stereoselective epoxidation reactions. By designing chiral variants or utilizing chiral auxiliaries in conjunction with trimethylsulfonium methyl sulfate, chemists can aim to control the three-dimensional arrangement of atoms in the resulting epoxide products, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.

Further research is also expected to expand the scope of substrates that can be effectively methylenated by the ylide derived from this compound. This includes investigating its reactivity with less reactive carbonyl compounds and other functional groups to forge new carbon-carbon and carbon-heteroatom bonds. Additionally, its role in the synthesis of ionic liquids is an area ripe for exploration. chemimpex.com The development of new ionic liquids with tailored properties, such as enhanced thermal stability or specific catalytic activity, could be achieved by using this compound as a key building block. chemimpex.com There is also potential in its application for the synthesis of complex natural products and agrochemicals. chemimpex.combristol.ac.uk

Advanced Catalytic Systems Utilizing this compound

The utility of this compound extends into the realm of catalysis, most notably in phase-transfer catalysis (PTC). tandfonline.com Under PTC conditions, the trimethylsulfonium cation can facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net Future research is focused on developing more advanced and efficient catalytic systems based on this principle. A key trend is the immobilization of sulfonium (B1226848) salts onto solid supports, such as polymers or inorganic materials. researchgate.net These supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes, aligning with the principles of green chemistry.

Another area of development is the design of chiral phase-transfer catalysts derived from or used with trimethylsulfonium salts. Such catalysts could enable asymmetric synthesis, where a chiral catalyst directs the formation of a specific enantiomer of the product. This is highly desirable in the pharmaceutical industry, where the biological activity of a drug can be dependent on its stereochemistry. Furthermore, research into the use of this compound in the production of ion-exchange resins continues to be relevant. chemimpex.com These resins function as catalysts in various industrial processes, and future work may focus on creating resins with enhanced selectivity and activity for specific chemical transformations. chemimpex.com

Exploration of New Biological Roles and Biomarker Potential

Recent scientific investigations have highlighted the potential of the trimethylsulfonium (TMS) ion, the cation of this compound, as a biomarker for endogenous hydrogen sulfide (B99878) (H₂S). researchgate.net Hydrogen sulfide is recognized as a crucial gaseous signaling molecule in the human body, analogous to nitric oxide and carbon monoxide, and plays a role in various physiological and pathological processes. researchgate.net However, understanding its metabolic pathways has been challenging.

TMS has been identified as a natural metabolite in human urine, resulting from the successive methylation of hydrogen sulfide. researchgate.net The enzyme responsible for this transformation in vitro is indolethylamine N-methyltransferase (INMT). researchgate.net This discovery opens up a significant avenue for future research: establishing urinary TMS as a reliable and non-invasive biomarker for monitoring the body's hydrogen sulfide levels. researchgate.net This could have important implications for diagnosing and understanding diseases where H₂S metabolism is dysregulated, such as respiratory diseases, cardiovascular conditions, and certain cancers. researchgate.net Further research is needed to validate the link between urinary TMS concentrations and H₂S body pools in various clinical settings and to explore any other potential biological roles of this sulfonium ion. researchgate.net

Computational Design and Optimization of this compound-Mediated Reactions

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical reactions at a molecular level. In the context of this compound, computational methods like Density Functional Theory (DFT) are being employed to elucidate the mechanisms of the reactions it mediates, particularly the formation of epoxides from sulfur ylides. acs.orgacs.org These theoretical studies can model the reaction pathways, identify transition states, and explain the origins of stereoselectivity. acs.orgacs.org

Future research will increasingly rely on computational design to optimize existing reactions and to predict entirely new ones. For instance, by modeling the interactions between a chiral sulfide, a sulfur ylide, and a carbonyl compound, researchers can rationally design new chiral sulfides that are predicted to give higher yields and enantioselectivities in asymmetric epoxidation. acs.orgacs.org DFT calculations can also be used to study the influence of solvents and other reaction conditions, guiding the experimental setup for optimal performance. acs.org This synergy between computational prediction and experimental validation accelerates the discovery and development process. Furthermore, computational studies can be extended to model the behavior of this compound in more complex systems, such as in the formation of ionic liquids or its interaction with biological macromolecules. nih.gov

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis